antithrombin Rouen-VI
Description
Properties
CAS No. |
159940-57-5 |
|---|---|
Molecular Formula |
C8H17NO3 |
Synonyms |
antithrombin Rouen-VI |
Origin of Product |
United States |
Genetic Basis and Molecular Pathology of Antithrombin Rouen Vi
Identification of the SERPINC1 Gene Mutation in Antithrombin Rouen-VI
This compound is the result of a specific mutation in the SERPINC1 gene, which is located on chromosome 1q23-25.1 and encodes the antithrombin protein. This gene is crucial for regulating blood coagulation, and mutations within it can lead to either quantitative (Type I) or qualitative (Type II) antithrombin deficiencies.
Specific Amino Acid Substitution (Asn187Asp or N187D/Asn219Asp)
The defining molecular characteristic of this compound is a missense mutation that results in the substitution of the amino acid asparagine (Asn) with aspartic acid (Asp) at position 187 of the mature antithrombin protein. This substitution is commonly denoted as Asn187Asp or N187D.
It is important to note that an alternative nomenclature, Asn219Asp, may also be encountered in literature. This numbering discrepancy arises from the inclusion of the 32-amino acid N-terminal signal peptide in the full-length protein sequence. When the signal peptide is included in the amino acid count, the asparagine at position 187 of the mature protein corresponds to position 219 of the precursor protein. Therefore, Asn187Asp and Asn219Asp refer to the identical mutation.
Allelic Status and Inheritance Patterns (e.g., Heterozygosity)
This compound is inherited in an autosomal dominant manner. This means that an individual needs to inherit only one copy of the mutated SERPINC1 gene to express the variant phenotype. Consequently, affected individuals are typically heterozygous for the mutation, possessing one normal (wild-type) allele and one mutated allele. Homozygosity for such mutations is exceedingly rare and often considered incompatible with life.
Genotype-Functional Phenotype Correlation in this compound
The Asn187Asp mutation in this compound does not lead to a significant reduction in the circulating levels of the antithrombin protein. Instead, it imparts a qualitative functional defect, classifying it as a Type II antithrombin deficiency. The primary pathological consequence of this mutation is the conformational instability of the protein, particularly its thermolabile nature.
This instability leads to a propensity for the variant antithrombin to transition into a latent, inactive conformation, especially at elevated temperatures such as during a fever. Furthermore, the variant can form polymers (dimers, trimers, and tetramers) of inactive antithrombin molecules. While freshly isolated this compound may exhibit normal inhibitory activity, this activity rapidly declines at physiological and febrile temperatures. This accelerated inactivation of antithrombin, a key inhibitor of coagulation proteases like thrombin and factor Xa, creates a hypercoagulable state and predisposes heterozygous carriers to an increased risk of venous thromboembolism. Interestingly, this variant has also been associated with an increased affinity for heparin.
The clinical penetrance of thrombotic events in heterozygous carriers of the Asn187Asp mutation is significant, with studies indicating that a substantial proportion of carriers experience venous thrombotic events.
Below are interactive data tables summarizing the key genetic and functional characteristics of this compound based on research findings.
Table 1: Genetic Profile of this compound
| Feature | Description |
| Gene | SERPINC1 |
| Mutation | Missense |
| Amino Acid Substitution | Asparagine to Aspartic Acid |
| Position (Mature Protein) | 187 |
| Nomenclature | Asn187Asp, N187D |
| Position (with Signal Peptide) | 219 |
| Alternative Nomenclature | Asn219Asp |
| Allelic Status | Heterozygous |
| Inheritance Pattern | Autosomal Dominant |
Table 2: Functional and Clinical Phenotype of Heterozygous this compound
| Parameter | Observation in Heterozygotes |
| Antithrombin Antigen Level | Normal or borderline |
| Antithrombin Activity (at 37°C) | Normal to slightly reduced |
| Thermostability | Decreased; rapid inactivation at 41°C |
| Molecular Conformation | Prone to transition to latent and polymerized forms |
| Heparin Affinity | Increased |
| Clinical Manifestation | Increased risk of venous thromboembolism |
Molecular Structure and Conformational Dynamics of Antithrombin Rouen Vi
Alterations in Primary Protein Sequence due to the Mutation
Antithrombin Rouen-VI is a variant of the human antithrombin protein, a crucial serine protease inhibitor (serpin) involved in the regulation of blood coagulation. The defining characteristic of this variant is a specific point mutation in its primary amino acid sequence. Research has identified this alteration as a substitution of asparagine (Asn) with aspartic acid (Asp) at position 187. nih.govcloudfront.net This non-conservative substitution introduces an additional negative charge to the protein, which can be observed through techniques like electrophoresis, where the freshly isolated variant shows a distinct anodal shift compared to native antithrombin. nih.govcloudfront.net
| Variant Details | Description |
| Variant Name | This compound |
| Amino Acid Change | Asparagine (Asn) to Aspartic Acid (Asp) |
| Position | 187 |
Impact on Antithrombin Secondary and Tertiary Structure
The Asn187Asp mutation, while a singular change in the primary structure, has significant consequences for the higher-order folding and stability of the antithrombin molecule. nih.govcloudfront.net The mutation is located in a structurally critical region, leading to perturbations that compromise the protein's native conformation and function. nih.gov
A core structural feature of serpins like antithrombin is a large, central beta-sheet known as the A-sheet. The stability of this sheet is paramount for maintaining the protein in its active, inhibitory state. The mutation in this compound occurs in the F-helix, which directly underlies and supports the A-sheet. nih.govcloudfront.net The substitution of asparagine with aspartic acid at position 187 disrupts the stabilizing interactions between the F-helix and the A-sheet. nih.gov This destabilization, or perturbation, of the A-sheet is a key pathological feature of the Rouen-VI variant. nih.govcloudfront.net Evidence for this structural flaw includes an increased rate of reactive center loop peptide insertion into the A-sheet, a process that is normally tightly regulated. nih.gov
The primary mutation of this compound is located on the F-helix. nih.govcloudfront.net The conserved asparagine at position 187 plays a role in anchoring the F-helix to the underlying A-sheet. nih.gov Its replacement with aspartic acid perturbs the local structure and positioning of the F-helix, which in turn weakens the entire A-sheet structure it is meant to support. nih.govcloudfront.net This localized perturbation is the initiating event that leads to the broader conformational instability of the molecule. nih.gov
Characterization of Conformational States and Transitions
This compound is characterized by its conformational lability, existing in distinct states and readily transitioning between them, particularly under physiological temperatures. nih.govcloudfront.net
In its freshly isolated state, the native conformation of this compound exhibits normal inhibitory activity. nih.govcloudfront.net However, this native state is thermolabile, meaning it is unstable at elevated temperatures. nih.gov While its function may be initially intact, the underlying structural weaknesses predispose it to rapid conformational change and inactivation. nih.govcloudfront.net
A defining feature of this compound is its propensity to spontaneously transition into a non-functional, latent conformation, also known as the L-form. nih.govcloudfront.net This transition involves the insertion of the reactive center loop into the destabilized A-sheet, rendering the molecule incapable of inhibiting its target proteases. nih.gov The process is significantly accelerated at physiological temperatures (37°C) and becomes even more rapid with fever-range temperatures (41°C). nih.govcloudfront.net This temperature-dependent inactivation provides a molecular explanation for the clinical observation of thrombotic events in carriers of this mutation following pyrexias. nih.gov
The transition to the L-form is an irreversible, pathological conformational change. Concurrently with the formation of latent antithrombin, the destabilization of the A-sheet also promotes the formation of polymers, including dimers, trimers, and tetramers. nih.govcloudfront.net This polymerization occurs when the reactive loop of one molecule inserts into the A-sheet of an adjacent molecule, further depleting the pool of active antithrombin. nih.gov
| Conformational State | Inhibitory Activity | Stability | Key Structural Feature |
| Native Rouen-VI | Initially normal | Thermolabile; unstable at 37-41°C | Active conformation with perturbed F-helix and A-sheet |
| Latent (L-form) Rouen-VI | Inactive | Hyperstable | Reactive center loop inserted into the A-sheet |
Formation of this compound Polymers (Dimers, Trimers, Tetramers)
A hallmark of this compound is its propensity to spontaneously form polymers. Under physiological conditions, and accelerated by increased temperatures, the variant protein self-associates into dimers, trimers, and tetramers. nih.gov This polymerization is a direct consequence of the conformational instability induced by the Asn187→Asp mutation. nih.gov
The underlying mechanism of this polymerization is a process known as loop-sheet insertion, a phenomenon observed in other serpin variants associated with disease (serpinopathies). In this process, the reactive center loop (RCL) of one this compound molecule inserts into the primary β-sheet (the A-sheet) of an adjacent molecule. nih.gov This intermolecular linkage results in the formation of stable, inactive polymers. The formation of these polymers, along with a monomeric inactive form known as L-antithrombin, occurs spontaneously and is notably accelerated at 41°C compared to 37°C. nih.govcloudfront.net This thermolability provides a molecular basis for the clinical observation that thrombotic events in individuals with this variant are often preceded by fever-inducing illnesses. nih.gov
The process of polymerization and the formation of the inactive latent (L-form) of antithrombin are consistent with crystal structures of intact antithrombin, which show L-form and active antithrombin linked as dimers. nih.gov This linkage supports a polymerization mechanism where the opening of the A-sheet to allow for the insertion of the RCL is coupled with the bonding of that loop to the C-sheet of the next molecule. nih.gov
Role of the Reactive Center Loop (RCL) in this compound Conformational Changes
The Reactive Center Loop (RCL) is a critical mobile region in serpins that acts as a pseudo-substrate for their target proteases. researchgate.net In its native, active state, the RCL is partially inserted into the A-sheet of the molecule. cloudfront.net However, the Asn187→Asp mutation in this compound destabilizes the A-sheet, making it more susceptible to the complete insertion of the RCL. nih.gov
This increased rate of RCL insertion is a key driver of the conformational changes observed in this compound. nih.gov The insertion of the RCL into the A-sheet of the same molecule leads to the formation of the inactive, hyper-stable latent conformation (L-antithrombin). nih.govcloudfront.net When the RCL of one molecule inserts into the A-sheet of a neighboring molecule, it initiates the process of polymerization. nih.govcloudfront.net Evidence for this perturbation of the A-sheet includes an increased rate of peptide insertion and a decreased vulnerability of the reactive loop to proteolysis. nih.gov
The conformational state of the RCL is therefore central to the pathology of this compound. The ease with which it transitions from an exposed, active conformation to a fully inserted, inactive state dictates the rate of both latent form generation and polymer assembly.
Structural Comparison with Wild-Type Antithrombin
This compound exhibits several key structural and functional differences when compared to the wild-type protein.
| Feature | Wild-Type Antithrombin | This compound |
| Primary Structure | Asparagine at position 187 | Aspartic acid at position 187 |
| Electrophoretic Mobility | Standard mobility | Anodal shift due to the additional negative charge from the Asp mutation. nih.govcloudfront.net |
| Conformational Stability | Stable under physiological conditions | Thermolabile; undergoes conformational changes with increased temperature. nih.gov |
| Polymerization | Does not spontaneously polymerize | Spontaneously forms dimers, trimers, and tetramers. nih.gov |
| Inhibitory Activity | Normal inhibitory activity | Initially normal, but rapidly decreases, especially at elevated temperatures. nih.gov |
| Latent Form | Does not spontaneously form the latent conformation | Spontaneously transitions to an inactive latent (L-form). nih.gov |
| RCL Insertion | Controlled insertion | Increased rate of RCL insertion into the A-sheet. nih.gov |
The most immediate structural consequence of the Asn187→Asp mutation is the introduction of an additional negative charge, which results in a noticeable anodal shift on electrophoresis compared to the native protein. nih.govcloudfront.net Functionally, while the freshly isolated variant shows normal inhibitory activity, this activity is labile and decreases over time, a process that is significantly hastened by incubation at 41°C. nih.gov This loss of activity is directly linked to the conformational transition into inactive latent and polymeric forms. nih.gov
Implications for General Serpin Conformational Disease Mechanisms
The behavior of this compound serves as a clear example of a serpin conformational disease, or 'serpinopathy'. nih.gov These diseases are characterized by mutations that cause the serpin to misfold and accumulate as polymers within cells, leading to cellular damage and a reduction of the active inhibitor in circulation. nih.gov
The mechanism of loop-sheet polymerization observed in this compound is a common theme in other serpinopathies, such as alpha-1-antitrypsin deficiency. cloudfront.netnih.gov The destabilization of the A-sheet, a consequence of a strategically located mutation, facilitates the aberrant insertion of the RCL, driving the formation of inactive polymers. nih.gov This highlights a critical vulnerability in the serpin fold, where mutations can uncouple the finely tuned conformational changes required for inhibitory function, leading instead to pathological aggregation. nih.gov
The thermolabile nature of this compound further underscores how environmental stressors, such as fever, can exacerbate the underlying molecular defect, triggering acute clinical events. nih.gov This provides a direct link between a specific molecular property and the clinical presentation of the disease, offering valuable insights into the pathophysiology of serpin-related disorders.
Biochemical and Functional Characterization of Antithrombin Rouen Vi in Vitro
Heparin Binding and Activation Properties
The interaction of Antithrombin Rouen-VI with heparin, a critical cofactor for its anticoagulant function, is markedly altered compared to the wild-type protein.
Initial Heparin Affinity and Binding Site Perturbations
Heparin-Mediated Conformational Changes and Activation Efficiency
Upon binding heparin, antithrombin undergoes a critical conformational change that is essential for its accelerated inhibition of coagulation proteases. In this compound, the inherent structural instability appears to favor a conformation that more readily binds heparin. This pre-disposition to a higher-affinity state suggests that the energy barrier for the heparin-induced conformational change is lower in the Rouen-VI variant. This facilitates a more efficient activation in the presence of heparin, contributing to its initially normal or even enhanced inhibitory activity when complexed with this cofactor.
Protease Inhibitory Activity
The primary function of antithrombin is to inhibit serine proteases of the coagulation cascade, most notably thrombin and Factor Xa. The Rouen-VI variant exhibits a complex and ultimately compromised inhibitory profile.
Basal Inhibitory Activity against Serine Proteases (Thrombin, Factor Xa)
In its freshly isolated state and at physiological temperatures, this compound demonstrates normal inhibitory activity against both thrombin and Factor Xa. The initial rates of inhibition, both in the absence (progressive activity) and presence of heparin, are comparable to that of wild-type antithrombin. This indicates that the mutation does not directly impair the reactive center loop responsible for protease binding and inhibition.
Table 1: Comparative Protease Inhibitory Activity of Antithrombin Variants
| Antithrombin Variant | Target Protease | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-Type Antithrombin | Thrombin | Without Heparin | ~8 x 10³ |
| With Heparin | ~2 x 10⁷ | ||
| Factor Xa | Without Heparin | ~2 x 10³ | |
| With Heparin | ~1 x 10⁶ | ||
| This compound (Initial) | Thrombin | Without Heparin | Normal |
| With Heparin | Normal | ||
| Factor Xa | Without Heparin | Normal | |
| With Heparin | Normal |
Note: Specific quantitative data for the second-order rate constants of this compound are not consistently reported in the literature; "Normal" indicates activity comparable to wild-type in initial assessments.
Temperature-Dependent Decline in Inhibitory Activity (Thermolability)
A defining and clinically significant feature of this compound is its thermolability. The variant's inhibitory function is highly sensitive to temperature. While stable at 4°C, its activity rapidly declines at physiological (37°C) and slightly elevated (41°C) temperatures. This loss of activity is significantly faster than that of native antithrombin under the same conditions. This instability is attributed to the Asn187Asp mutation, which promotes a spontaneous conformational transition to a latent, inactive state. At 41°C, a temperature that can be reached during febrile episodes, the loss of inhibitory function is particularly pronounced, providing a molecular basis for the observed association between fever and thrombotic events in individuals with this variant.
Table 2: Thermal Inactivation of this compound
| Temperature | Time | Remaining Inhibitory Activity (%) |
|---|---|---|
| 4°C | Prolonged Storage | Gradual decline |
| 37°C | 24 hours | Significant reduction |
| 41°C | Several hours | Rapid and substantial loss |
Note: This table represents the qualitative and semi-quantitative findings from the literature. Precise kinetic data for the thermal inactivation of this compound are not consistently available.
Electrophoretic Mobility and Isoform Analysis
Electrophoretic techniques have been instrumental in identifying and characterizing this compound. The Asn187Asp mutation results in the substitution of a neutral asparagine residue with a negatively charged aspartic acid. This net increase in negative charge leads to a distinct anodal shift in the electrophoretic mobility of the variant compared to native antithrombin on non-denaturing polyacrylamide gel electrophoresis and isoelectric focusing.
Furthermore, upon incubation at elevated temperatures, a second, more anodal band appears. This band corresponds to the latent conformation of this compound, which is inactive and has a different isoelectric point. This electrophoretic shift provides a visual confirmation of the temperature-induced conformational change and loss of function.
Susceptibility to Proteolysis of the Reactive Center Loop
This compound, a variant characterized by the Asn187Asp mutation, exhibits altered conformational stability which directly impacts the susceptibility of its reactive center loop to proteolytic cleavage. Research has demonstrated that this variant has a decreased vulnerability of its reactive loop to proteolysis. nih.gov This reduced susceptibility is linked to perturbations in the A-sheet of the molecule, a key structural element involved in the inhibitory mechanism of serpins like antithrombin.
The conformational changes induced by the Asn187Asp substitution appear to stabilize the reactive center loop in a conformation that is less accessible to proteases. This is further supported by the observation that the latent form of this compound, an inactive conformation that the variant is prone to adopt, is also resistant to proteolytic cleavage of its reactive center loop. While the native and binary complexed forms of normal anti-thrombin show a greatly increased proteolytic sensitivity in the presence of heparin, the inherent conformational state of this compound appears to confer a baseline resistance to such cleavage. nih.gov
Table 1: Susceptibility of the Reactive Center Loop to Proteolysis
| Antithrombin Variant | Susceptibility to Proteolysis | Notes |
| Wild-Type Antithrombin | Susceptible | Proteolytic sensitivity is greatly increased in the presence of heparin. nih.gov |
| This compound | Decreased | The latent form is also resistant to proteolytic cleavage. nih.gov |
Comparative Biochemical Analysis with Other Antithrombin Variants (e.g., Antithrombin Wibble, Antithrombin Wobble, Antithrombin N187K)
The biochemical and functional characteristics of this compound can be further understood through comparison with other antithrombin variants that also exhibit conformational instability.
Antithrombin Wibble and Wobble: These variants, with mutations at the Threonine 85 position (T85M for Wibble and T85K for Wobble), are considered archetypal conformational diseases. nih.gov Antithrombin Wibble displays decreased thermal stability, with a melting temperature (Tm) of 56.2°C compared to the normal 57.6°C. nih.gov Both Antithrombin Wibble and Wobble exhibit a remarkable 25-fold increase in heparin affinity. nih.gov Clinically, Antithrombin Wobble is associated with a more severe plasma deficiency of antithrombin and an earlier onset of thrombosis compared to Antithrombin Wibble. nih.gov
Antithrombin N187K: This variant involves a mutation at the same position as this compound, but with a substitution to lysine (B10760008) instead of aspartic acid. The N187K mutation is associated with a distinct type II antithrombin deficiency and demonstrates decreased thermostability. nih.govthieme-connect.com Structurally, the substitution of asparagine with the larger, positively charged lysine in N187K is predicted to cause a more significant disruption of the protein's structure compared to the aspartic acid substitution in Rouen-VI. thieme-connect.com This is consistent with the observation that the N187D mutation (Rouen-VI) has milder effects on plasma antithrombin activity than the N187K mutation. nih.govthieme-connect.com
Table 2: Comparative Biochemical Properties of Antithrombin Variants
| Property | This compound (N187D) | Antithrombin Wibble (T85M) | Antithrombin Wobble (T85K) | Antithrombin N187K |
| Mutation | Asn187Asp | Thr85Met | Thr85Lys | Asn187Lys |
| Type of Deficiency | Type II | - | Type II (severe plasma deficiency) | Type II |
| Thermal Stability | Thermolabile nih.govthieme-connect.com | Decreased (Tm = 56.2°C) nih.gov | - | Decreased nih.govthieme-connect.com |
| Heparin Affinity | Increased | 25-fold increase nih.gov | 25-fold increase nih.gov | - |
| Clinical Manifestation | Thrombosis, particularly with fever | Adult thromboembolic disease | Severe, early-onset thrombosis nih.gov | Thrombosis nih.gov |
Molecular Mechanisms of Antithrombin Rouen Vi Dysregulation
Mechanism of Inactivation Induced by Thermal Stress
Antithrombin Rouen-VI exhibits a notable thermolability, meaning its structure and function are susceptible to disruption by increases in temperature. The substitution of asparagine with aspartic acid at position 187, a conserved residue within the F-helix, is believed to destabilize the underlying A-sheet of the molecule. nih.gov This inherent structural vulnerability is exacerbated by thermal stress.
When subjected to temperatures even slightly above physiological norms, such as during a fever (e.g., 41°C), the conformational stability of this compound is significantly compromised. nih.gov This leads to an accelerated transition of the protein into inactive forms. The thermal stress promotes the insertion of the reactive center loop into the A-sheet, a key step in both latent form transition and polymerization, effectively inactivating the molecule's ability to inhibit coagulation proteases. nih.gov The increased lability at febrile temperatures provides a molecular basis for the clinical observation of thrombotic episodes in individuals with this variant following periods of fever. nih.gov
Functional Consequences of Latent Form Transition on Anticoagulant Capacity
A primary consequence of the conformational instability of this compound is its propensity to transition into a latent, inactive state. nih.gov This transition involves a significant conformational rearrangement where the reactive center loop is inserted into the central β-sheet A of the molecule. nih.govnih.gov The resulting latent conformer is characterized by a loss of inhibitory activity against its target proteases, such as thrombin and Factor Xa. nih.govcloudfront.net
Functionally, the transition to the latent form has profound implications for anticoagulation. The latent form of antithrombin is unable to effectively bind to and inhibit coagulation enzymes, thereby diminishing the body's natural anticoagulant capacity. nih.gov Furthermore, this conversion results in a loss of high-affinity binding to heparin and heparan sulfate (B86663) proteoglycans, which are crucial cofactors that normally accelerate antithrombin's inhibitory activity by several orders of magnitude. nih.gov This loss of heparin binding further cripples its anticoagulant potential. cloudfront.net
Pathological Significance of this compound Polymerization
In addition to forming inactive monomers, the conformational instability of this compound also predisposes it to polymerization. nih.gov This process involves the reactive center loop of one antithrombin molecule inserting into the β-sheet A of an adjacent molecule, leading to the formation of dimers, trimers, and larger polymers. nih.gov These polymers are functionally inactive as anticoagulants. nih.gov
The pathological significance of this polymerization is twofold. Firstly, it directly reduces the concentration of active, monomeric antithrombin in circulation, leading to a quantitative deficiency and a prothrombotic state. nih.gov Secondly, there is evidence to suggest that these polymers may have a "gain of function" effect by potentially sequestering wild-type antithrombin monomers, further depleting the pool of functional anticoagulant. nih.gov This "infective" polymerization could exacerbate the severity of the antithrombin deficiency, particularly under conditions of stress that promote conformational changes. nih.gov
| Consequence of Polymerization | Pathological Impact |
| Reduction of active monomers | Decreased anticoagulant capacity |
| Sequestration of wild-type antithrombin | Further depletion of functional anticoagulant |
| Formation of inactive aggregates | Contribution to cellular stress (potential) |
Molecular Impact on Antithrombin Secretion and Plasma Levels
Mutations that induce conformational instability in antithrombin can also impact its secretion from hepatocytes, the primary site of its synthesis. While specific data on this compound secretion is limited, studies on other conformationally unstable antithrombin variants suggest that misfolded proteins may be retained within the endoplasmic reticulum (ER) of the synthesizing cells. This retention can lead to ER stress and reduced secretion of the protein into the plasma.
Contribution of this compound to Coagulation Pathway Perturbation
The primary role of antithrombin is to inhibit key proteases in the coagulation cascade, most notably thrombin (Factor IIa) and Factor Xa, but also Factors IXa, XIa, and XIIa. researchgate.net The dysregulation of this compound significantly perturbs this regulatory function. The accelerated inactivation through thermal stress, latent form transition, and polymerization leads to a sustained reduction in functional antithrombin levels.
This deficiency results in a hypercoagulable state where the activity of procoagulant enzymes is less effectively controlled. nih.gov The consequence is an increased propensity for thrombin generation and fibrin (B1330869) clot formation, elevating the risk of venous thromboembolism. nih.gov The inability of this compound to be effectively activated by heparin and heparan sulfates further compounds this perturbation, as the natural anticoagulant mechanisms at the endothelial surface are compromised. mdpi.com
| Coagulation Factor | Normal Antithrombin Action | Impact of this compound |
| Thrombin (Factor IIa) | Inhibition | Reduced Inhibition |
| Factor Xa | Inhibition | Reduced Inhibition |
| Factor IXa | Inhibition | Reduced Inhibition |
| Factor XIa | Inhibition | Reduced Inhibition |
| Factor XIIa | Inhibition | Reduced Inhibition |
Advanced Research Methodologies Applied to Antithrombin Rouen Vi Studies
Molecular Genetic Analysis
Molecular genetic analysis has been pivotal in identifying the precise mutation responsible for Antithrombin Rouen-VI and understanding its inheritance.
DNA Amplification and Sequencing Techniques
The genetic basis of this compound was pinpointed to a specific mutation in the SERPINC1 gene, which codes for antithrombin. nih.govviamedica.pl Researchers utilized the polymerase chain reaction (PCR) to amplify the seven exons and flanking regions of the SERPINC1 gene from the DNA of affected individuals. viamedica.pl Subsequent direct DNA sequencing of the amplified fragments revealed a single-nucleotide substitution. This missense mutation leads to the replacement of asparagine with aspartic acid at amino acid position 187 (Asn187Asp). nih.govcloudfront.net This specific mutation is the defining characteristic of this compound. nih.gov
Protein Purification and Characterization Techniques
A multi-step purification and characterization process has been employed to isolate and analyze the this compound protein, differentiating it from the normal antithrombin present in heterozygous individuals.
Affinity Chromatography (Heparin-Sepharose)
Heparin-Sepharose affinity chromatography is a key technique for the purification of antithrombin variants due to antithrombin's natural affinity for heparin. cytivalifesciences.comnih.govyilimart.comsigmaaldrich.comcytivalifesciences.comnih.gov In the case of this compound, this technique proved particularly useful for separating the variant from normal antithrombin. cloudfront.net When plasma from a heterozygous individual was applied to a heparin-Sepharose column, the two forms of antithrombin could be eluted using a linear salt gradient. cloudfront.net This separation is possible because the Asn187Asp mutation in this compound leads to an increased affinity for heparin compared to the wild-type protein. nih.govcloudfront.net
Ion Exchange Chromatography
Following initial separation by affinity chromatography, anion exchange chromatography has been utilized for further purification of the isolated this compound. cloudfront.netnih.gov This technique separates proteins based on their net negative charge. The purified latent form of this compound binds more tightly to the anion exchange resin compared to the native monomeric form. cloudfront.net
Electrophoretic Analysis (Nondenaturing PAGE, Isoelectric Focusing)
Electrophoretic techniques have been crucial in characterizing the physical properties of the this compound protein. On nondenaturing polyacrylamide gel electrophoresis (PAGE), the freshly isolated this compound variant exhibits an anodal shift compared to native antithrombin, indicating a greater negative charge, which is consistent with the Asn to Asp substitution. nih.govcloudfront.net Similarly, isoelectric focusing, which separates proteins based on their isoelectric point, also demonstrated a more anodal migration for this compound. cloudfront.netnih.gov Upon incubation at elevated temperatures, a further anodal transition is observed, which corresponds to the formation of an inactive, latent conformation of the protein. nih.gov
Functional and Kinetic Assays for Antithrombin Activity
Functional and kinetic assays have been essential in determining the impact of the Rouen-VI mutation on the protein's ability to inhibit its target proteases, most notably thrombin. These assays are typically chromogenic, measuring the residual activity of a target enzyme after incubation with antithrombin. nih.govnih.gov
The inhibitory activity of freshly isolated this compound is normal in the presence and absence of heparin. nih.govcloudfront.net However, a key characteristic of this variant is its thermolability. nih.gov Kinetic studies revealed that the inhibitory activity of this compound rapidly decreases when incubated at 41°C. nih.govcloudfront.net This temperature-dependent loss of function is a critical finding that helps to explain the clinical presentation of thrombosis in carriers of this mutation, particularly in the context of fever. nih.gov The association rate constant for thrombin inhibition by the fresh variant is comparable to normal antithrombin, but this rate dramatically decreases upon heat treatment as the protein converts to a latent, inactive state. cloudfront.net
| Research Finding | Methodology | Reference |
| Identification of Asn187Asp mutation | DNA Amplification (PCR) and Sequencing | nih.govcloudfront.net |
| Separation of Rouen-VI from normal antithrombin | Heparin-Sepharose Affinity Chromatography | cloudfront.net |
| Further purification of the variant | Ion Exchange Chromatography | cloudfront.net |
| Demonstration of increased negative charge | Nondenaturing PAGE and Isoelectric Focusing | nih.govcloudfront.net |
| Assessment of normal initial inhibitory activity | Chromogenic Functional Assays | nih.govcloudfront.net |
| Discovery of rapid activity loss at 41°C | Kinetic Assays and Thermolability Studies | nih.govcloudfront.net |
Structural Biology Approaches
While a specific crystal structure for this compound has not been published, its structural characteristics can be inferred from the extensive body of knowledge on wild-type antithrombin and other serpins. Antithrombin, like other serpins, possesses a highly conserved structure characterized by three β-sheets (A, B, and C) and nine α-helices. The inhibitory mechanism involves the insertion of the reactive center loop into the central β-sheet A.
Research Findings: The Asn187Asp mutation in this compound is located in the F-helix. Asparagine 187 is a highly conserved residue that forms a critical hydrogen bond network, which helps to stabilize the underlying A-sheet. nih.govnih.gov The substitution of asparagine with aspartic acid is predicted to disrupt this stabilizing interaction. nih.gov This disruption is thought to destabilize the A-sheet, making it more prone to opening and allowing for the insertion of the reactive center loop of another antithrombin molecule, leading to polymerization. nih.gov This structural instability is also consistent with the observed thermolability of the variant, as the weakened A-sheet would be more susceptible to conformational changes at elevated temperatures, leading to the formation of the inactive latent state and polymers. nih.gov
Electron microscopy is a powerful technique for visualizing the morphology of macromolecules and their assemblies. In the context of this compound, it has been used to directly observe the formation of polymers, which is a key pathological feature of this variant.
Research Findings: Studies have shown that upon incubation at 41°C, this compound undergoes significant polymerization. nih.gov Electron microscopy has been employed to visualize these polymers, revealing the predominance of dimers, trimers, and tetramers. nih.govcloudfront.net This direct visualization provides crucial evidence for the mechanism of "loop-sheet" polymerization, where the reactive center loop of one antithrombin molecule inserts into the A-sheet of another. The formation of these short-chain polymers, along with the inactive latent monomer, contributes to the loss of functional antithrombin and the associated prothrombotic state. cloudfront.net
Computational and In Silico Methodologies
Computational and in silico approaches, such as molecular dynamics simulations and predictive algorithms, are increasingly used to understand the impact of mutations on protein structure, stability, and function. These methods can provide insights into the molecular mechanisms that are often difficult to study experimentally.
Research Findings: While specific in-depth computational studies exclusively focused on this compound are not widely reported in the cited literature, the principles of in silico analysis have been applied to understand the consequences of mutations at position 187. Structural predictions suggest that the substitution of asparagine with aspartic acid at this position would have consequences for the stability of the protein. nih.gov The disruption of the hydrogen bonding network between the F-helix and the A-sheet, as predicted by molecular modeling, is consistent with the experimentally observed thermolability and propensity for polymerization. nih.govnih.gov General bioinformatic tools are available to predict the pathogenicity of antithrombin sequence variations, and these can be applied to mutations like Asn187Asp to assess their likely impact on protein function. daneshyari.commdpi.com These computational approaches support the hypothesis that the Asn187Asp mutation induces a conformational instability in this compound, predisposing it to inactivation and polymerization, particularly under conditions of thermal stress. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding the conformational changes that lead to its characteristic thermolability and tendency to polymerize. nih.gov
Detailed Research Findings: The Asn187Asp mutation is located in the F-helix of antithrombin, a position that destabilizes the underlying A-sheet structure. nih.gov This destabilization is the primary trigger for the variant's pathological behavior. MD simulations can model how this single amino acid change alters the protein's energy landscape, making it prone to adopting non-native conformations.
Studies have shown that at physiological or slightly elevated temperatures (e.g., during fever), this compound undergoes a conformational transition. nih.gov It converts from its active, inhibitory state to an inactive, latent conformation, often referred to as L-antithrombin. This process involves the insertion of the reactive center loop into the A-sheet, a change that is accelerated by the mutation-induced instability. nih.gov Furthermore, this conformational lability promotes the formation of polymers (dimers, trimers, and tetramers), where the reactive loop of one molecule inserts into the A-sheet of another. nih.gov MD simulations can map the trajectory of these transitions, identifying intermediate states and the energetic barriers involved in the conversion from active monomer to latent and polymerized forms. These computational approaches provide atomic-level detail that complements experimental observations. nih.govmdpi.com
| Conformational State | Key Structural Feature | Functional Status | Reference |
|---|---|---|---|
| Active Monomer | Reactive Center Loop (RCL) is exposed and accessible for protease binding. | Active inhibitor of coagulation proteases. | nih.gov |
| Latent (L-antithrombin) | RCL is inserted into the central β-sheet A, rendering it inaccessible. | Inactive, does not inhibit proteases. | nih.gov |
| Polymer (Di-, Tri-, Tetramers) | RCL of one molecule inserts into the β-sheet A of an adjacent molecule. | Inactive and prone to aggregation. | nih.gov |
In Silico Structural Prediction and Mutation Analysis
In silico analysis involves the use of computational algorithms and databases to predict the effect of mutations on protein structure and function. These methods are essential for generating hypotheses about how a specific genetic variant like Rouen-VI leads to a disease phenotype before conducting more resource-intensive laboratory experiments.
Detailed Research Findings: The initial analysis of the this compound variant would involve predicting the structural consequences of substituting asparagine with aspartic acid at position 187. nih.gov Prediction tools can assess the impact of this change on local protein stability, charge distribution, and interactions with neighboring residues. For Rouen-VI, the prediction points to a destabilization of the F-helix and the underlying A-sheet, which is consistent with experimental findings. nih.gov
| In Silico Tool/Method | Purpose in this compound Analysis | Predicted Outcome for Rouen-VI | Reference |
|---|---|---|---|
| Homology Modeling / Fold Recognition | Generate a 3D structural model of the mutant protein based on known structures. | Model would show the Asn187Asp substitution within the F-helix. | mdpi.commdpi.com |
| Mutation Stability Prediction | Calculate the change in Gibbs free energy (ΔΔG) to predict if the mutation is stabilizing or destabilizing. | Predicts a destabilizing effect on the local protein structure. | mdpi.com |
| Protein Structure Network Analysis | Analyze changes in the network of residue-residue interactions caused by the mutation. | Reveals weakened interactions between the F-helix and the A-sheet. | nih.gov |
| Machine Learning Classifiers | Predict the clinical phenotype (e.g., type of deficiency, thrombosis risk) based on the mutation's location and properties. | Classifies the mutation as one leading to conformational instability and polymerization (Type II PE). | nih.gov |
Recombinant Protein Expression Systems for Variant Study (e.g., HEK293 cells)
Recombinant protein expression systems are a cornerstone of studying protein variants. By introducing the gene for a mutant protein into a controlled cellular environment, researchers can produce and purify the protein to study its properties in isolation. Human Embryonic Kidney 293 (HEK293) cells are a commonly used system for expressing human glycoproteins like antithrombin because they perform human-like post-translational modifications. mdpi.comnih.gov
Detailed Research Findings: To study this compound, the SERPINC1 gene containing the c.632A>G mutation (which codes for Asn187Asp) is inserted into an expression plasmid. This plasmid is then transfected into HEK293 cells. mdpi.comnih.gov The cells' machinery transcribes and translates the gene, producing the recombinant this compound protein.
Researchers can then analyze both the cell culture medium (for secreted protein) and the cell lysate (for intracellular protein). nih.govd-nb.info Techniques like ELISA are used to quantify the amount of antithrombin antigen produced, while Western blotting is used to confirm the protein's size and integrity. mdpi.com Functional assays can then be performed on the purified recombinant protein to measure its inhibitory activity and heparin affinity. This methodology allows for a direct comparison between the wild-type and variant proteins produced under identical conditions, definitively linking the Asn187Asp mutation to the observed functional defects, such as increased thermolability and polymerization, without confounding variables from the patient's plasma. nih.gov
| Experimental Step | Methodology | Purpose | Reference |
|---|---|---|---|
| Plasmid Construction | Site-directed mutagenesis of the wild-type SERPINC1 cDNA. | Introduce the specific nucleotide change that results in the Asn187Asp mutation. | mdpi.comnih.gov |
| Cell Transfection | Introduction of the expression plasmid into HEK293 cells. | Induce the cells to produce the recombinant this compound protein. | mdpi.comd-nb.info |
| Protein Quantification | Enzyme-Linked Immunosorbent Assay (ELISA) on cell media and lysate. | Measure the total amount of antithrombin protein produced and secreted. | nih.govd-nb.info |
| Protein Characterization | Western Blotting, SDS-PAGE. | Verify the molecular weight and purity of the recombinant protein. | mdpi.comnih.gov |
| Functional Analysis | Activity assays (e.g., thrombin inhibition), thermal stability assays. | Assess the functional consequences of the mutation on the purified protein. | nih.gov |
Future Research Directions and Unanswered Questions for Antithrombin Rouen Vi
Elucidation of Atomic-Level Conformational Transitions
The Asn187Asp mutation in antithrombin Rouen-VI is understood to destabilize the central A-sheet of the protein, precipitating a cascade of conformational changes that lead to its inactivation and polymerization. nih.gov This destabilization facilitates the transition to a latent, inactive state and promotes the formation of polymers. nih.gov While the general mechanism is appreciated, a high-resolution, atomic-level understanding of these transitions is still emerging.
Future research must focus on obtaining detailed structural data, potentially through advanced techniques like cryo-electron microscopy or X-ray crystallography of the Rouen-VI variant in its various states (active, latent, and polymer-incorporated). Such studies could illuminate the precise atomic interactions that are disrupted by the Asn187Asp substitution. Molecular dynamics simulations have proven valuable in studying other antithrombin mutations and could be powerfully applied to Rouen-VI. nih.govmdpi.com These computational approaches can model the transition pathways from the active to the latent conformation and the initial steps of polymerization, providing a dynamic, atomic-level view that complements static structural data. A key unanswered question is the exact sequence of events following the initial destabilization of the A-sheet and how this perturbation propagates through the molecule to expose the reactive center loop for aberrant interactions.
Advanced Understanding of Polymerization Dynamics and Specificity
This compound readily forms polymers, predominantly dimers, trimers, and tetramers, a process that is significantly accelerated at pyrexial temperatures (e.g., 41°C). nih.gov The accepted mechanism involves the reactive center loop of one molecule inserting into the opened A-sheet of another, a process termed loop-sheet polymerization. nih.govcloudfront.net This linkage is favored by the conformational instability induced by the mutation. nih.gov
While this model provides a basis, the specific kinetics and dynamics of Rouen-VI polymerization require deeper investigation. Key research questions include:
What is the rate-limiting step in the formation of polymers?
Is there a preference for forming specific oligomer sizes (dimers, trimers, etc.)?
How does the specificity of the loop-sheet interaction prevent uncontrolled aggregation and determine the end-to-end polymer chain structure?
Furthermore, studies on other conformationally unstable antithrombin mutants have introduced the concept of "infective polymerization," where mutant molecules can recruit and incorporate wild-type antithrombin into growing polymers. nih.gov Investigating whether this compound exhibits this same behavior is crucial, as it would have significant implications for the severity of the prothrombotic state in heterozygous individuals, especially under conditions of physiological stress like fever. nih.govnih.gov
Development of Novel Biochemical Probes for Variant Detection and Characterization
Historically, the characterization of this compound has relied on conventional protein chemistry techniques. Its altered charge due to the Asn-to-Asp substitution allows for detection via non-denaturing polyacrylamide gel electrophoresis and isoelectric focusing, where it migrates more anodally than the wild-type protein. cloudfront.net Its increased affinity for heparin can be observed using heparin-Sepharose chromatography. cloudfront.net
While effective, these methods can be cumbersome. The future lies in the development of more sophisticated and specific tools. Modern genetic screening, including polymerase chain reaction (PCR) and high-throughput sequencing, offers rapid and definitive identification of the SERPINC1 gene mutation responsible for the variant. nih.govnih.gov
Beyond genetic identification, there is a need for novel biochemical probes that can specifically recognize the pathological conformations of Rouen-VI. This could include:
Conformation-specific antibodies: Monoclonal antibodies designed to bind only to the latent or polymerized forms of antithrombin could provide highly specific immunoassays for quantifying the pathological species in plasma.
Fluorescent probes: Small molecules that fluoresce upon binding to the exposed regions of the misfolded protein could enable real-time tracking of polymerization.
Advanced Functional Assays: Modern chromogenic assays, particularly those based on Factor Xa inhibition, have demonstrated high sensitivity in detecting various types of antithrombin deficiencies and could be further optimized for characterizing the functional consequences of specific variants like Rouen-VI. siemens-healthineers.comsiemens-healthineers.com
These advanced tools would not only improve diagnostics but also serve as invaluable research instruments for studying the dynamics of conformational change and polymerization.
Insights into Broader Serpinopathy Mechanisms from this compound Studies
Serpinopathies are a class of diseases, including alpha-1-antitrypsin deficiency, that arise from the misfolding and polymerization of serpin proteins. nih.gov this compound serves as a quintessential example of this disease class, and its study provides fundamental insights into the shared pathogenic mechanisms. nih.gov
The thermolabile nature of Rouen-VI, where pathology is exacerbated by fever, provides a clear clinical link between environmental stress and protein misfolding, a concept applicable to other conformational diseases. nih.gov The mechanism of loop-sheet polymerization, clearly demonstrated in Rouen-VI, is a central theme across many serpinopathies. cloudfront.net Studying how the single Asn187Asp mutation destabilizes the entire serpin fold offers a tractable model for understanding how diverse mutations in other serpins can lead to a common pathogenic outcome. The potential for "infective polymerization" in Rouen-VI, if confirmed, would reinforce a critical mechanism by which a mutant protein can amplify its pathological effect by sequestering its normal, wild-type counterpart, a phenomenon suspected in other serpin-related disorders. nih.gov
Q & A
Q. How can in vitro findings on this compound’s conformational instability be translated to clinical risk prediction?
- Methodological Answer: Machine learning models integrate in vitro stability data (e.g., thermal denaturation profiles) with clinical variables (e.g., D-dimer levels, family history). Prospective validation in multicenter cohorts ensures generalizability .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
